Home > Products > Screening Compounds P84012 > (2S)-N-[(2S)-1-[[(2S)-1-[[2-[[(2S)-4-amino-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]pentanediamide
(2S)-N-[(2S)-1-[[(2S)-1-[[2-[[(2S)-4-amino-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]pentanediamide - 31362-50-2

(2S)-N-[(2S)-1-[[(2S)-1-[[2-[[(2S)-4-amino-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]pentanediamide

Catalog Number: EVT-243317
CAS Number: 31362-50-2
Molecular Formula: C₇₁H₁₁₀N₂₄O₁₈S
Molecular Weight: 1619.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

pGlu-Gln-Arg-Leu-Gly-Asn-Gln-Trp-Ala-Val is a nona-peptide sequence found within the N-terminal region of both Bombesin and GRP. [, ] While the full 14 amino acid C-terminal sequence of Bombesin and GRP is required for receptor binding and signal transduction, research suggests the N-terminal region containing pGlu-Gln-Arg-Leu-Gly-Asn-Gln-Trp-Ala-Val plays a role in the overall structure and potentially influences the binding affinity and specificity of the peptides. []

Synthesis Analysis

The synthesis of peptides containing the pGlu-Gln-Arg-Leu-Gly-Asn-Gln-Trp-Ala-Val sequence is typically achieved through solid-phase peptide synthesis. [, ] This method involves the step-wise addition of protected amino acids to a growing peptide chain anchored to a solid support. Specific protecting groups are employed for different amino acid side chains to prevent unwanted side reactions during the synthesis.

Mechanism of Action

The mechanism of action of peptides containing the pGlu-Gln-Arg-Leu-Gly-Asn-Gln-Trp-Ala-Val sequence is primarily understood in the context of Bombesin and GRP analogs. These peptides act as agonists or antagonists at the Gastrin-Releasing Peptide Receptor (GRPR), a G protein-coupled receptor overexpressed in various cancers. [, ] Binding of the peptide to GRPR triggers downstream signaling cascades involved in cell proliferation, survival, and migration.

Applications

The primary application of the pGlu-Gln-Arg-Leu-Gly-Asn-Gln-Trp-Ala-Val sequence lies in its presence within Bombesin and GRP analogs, which are explored for cancer research, particularly in imaging and therapeutic development. [, ]

  • Tumor Imaging: Radiolabeled Bombesin analogs targeting GRPR are investigated for positron emission tomography (PET) and single-photon emission computed tomography (SPECT) imaging of various cancers, including prostate, breast, and lung cancer. [, , ] The high expression of GRPR in these tumors allows for the visualization and localization of cancerous lesions, aiding in diagnosis and staging.
  • Targeted Therapy: Bombesin analogs conjugated to cytotoxic agents or radioisotopes are being developed for targeted cancer therapy. [, ] By specifically delivering cytotoxic payloads to GRPR-expressing tumor cells, these conjugates aim to minimize off-target toxicity and enhance therapeutic efficacy.

Bombesin

    Compound Description: Bombesin (Bn) is a 14-amino acid neuropeptide originally isolated from frog skin. It exhibits a wide range of physiological and pharmacological effects, including stimulating the release of gastrin and other gastrointestinal hormones, regulating smooth muscle contraction, and influencing feeding behavior. Bombesin also acts as a potential growth factor for both normal and cancerous cells. []

    Relevance: Bombesin shares its entire amino acid sequence with pGlu-Gln-Arg-Leu-Gly-Asn-Gln-Trp-Ala-Val, with the addition of a C-terminal -Gly-His-Leu-Met-NH2 sequence. The shared N-terminal sequence in both compounds is crucial for their binding to the gastrin-releasing peptide receptor (GRPR). []

Gastrin Releasing Peptide (GRP)

    Compound Description: Gastrin Releasing Peptide (GRP) is a 27-amino acid neuropeptide found in mammals, considered the mammalian counterpart of bombesin. GRP shares many of the same biological activities as bombesin, including stimulating the release of gastrin, promoting smooth muscle contraction, and potentially acting as a growth factor. []

    Relevance: GRP and pGlu-Gln-Arg-Leu-Gly-Asn-Gln-Trp-Ala-Val share a significant structural similarity in their C-terminal regions. The C-terminal eight amino acids of GRP (-Trp-Ala-Val-Gly-His-Leu-Met-NH2) are identical to the C-terminal eight amino acids of bombesin, which contains the sequence of the target compound. This shared C-terminal region is essential for binding to GRPR and eliciting biological responses. []

[99mTc-N40-1-bzlg0,D-Phe6,Leu-NHEt13,des-Met14]Bombesin (6-14) ([99mTc]Demobesin 1)

    Compound Description: [99mTc-N40-1-bzlg0,D-Phe6,Leu-NHEt13,des-Met14]Bombesin (6-14), also known as [99mTc]Demobesin 1, is a synthetic derivative of bombesin designed for molecular imaging of tumors expressing GRPR. It is a GRPR antagonist, meaning it binds to the receptor but does not activate it. []

    Relevance: [99mTc]Demobesin 1 is a truncated analog of bombesin, containing the sequence of pGlu-Gln-Arg-Leu-Gly-Asn-Gln-Trp-Ala-Val (bombesin 6-14) with several modifications. These modifications include the replacement of L-Phe with D-Phe at position 6, substitution of Leu with Leu-NHEt at position 13, and removal of Met at position 14. Despite these changes, the core structure of bombesin 6-14 is preserved, highlighting the importance of this sequence for GRPR binding. []

Bombesin (7-14)NH2 and Analogs

    Compound Description: Bombesin (7-14)NH2 is an octapeptide representing the eight C-terminal residues of bombesin. It retains some structural features and biological activities of the full bombesin peptide. Research has focused on its conformational properties and its ability to elicit antibody production. [, ]

    Relevance: This octapeptide shares seven of its eight amino acids with pGlu-Gln-Arg-Leu-Gly-Asn-Gln-Trp-Ala-Val, specifically the sequence -Gln-Trp-Ala-Val-Gly-His-Leu. This overlapping sequence signifies a crucial region for antibody recognition and differentiation between bombesin and GRP. [, ]

      Bombesin (7-14)NH2 Pro-analog: This analog involves substituting His-12 with Pro within the Bombesin (7-14)NH2 sequence. This modification leads to a conformational change from an ordered to a more disordered structure, ultimately impacting its antibody binding properties. []

      Bombesin (7-14)NHC3H7(i): In this analog, the C-terminal amide of Bombesin (7-14)NH2 is replaced with isopropylamide. This change enhances the specificity of its antibodies towards bombesin compared to GRP. This modification highlights the importance of the C-terminal region in determining antibody specificity. []

2-(4-(Di-tert-butylfluorosilyl)phenyl)acetyl-Arg-Ava-Gln-Trp-Ala-Val-NMeGly-His-Sta-Leu-NH2 (4b)

  • Relevance: Compound 4b incorporates a modified sequence of pGlu-Gln-Arg-Leu-Gly-Asn-Gln-Trp-Ala-Val starting from the Gln residue. While the initial portion of the peptide is altered, the inclusion of the Gln-Trp-Ala-Val sequence, known for its affinity to GRPR, underscores the importance of this particular segment in designing GRPR-targeting molecules. []

Properties

CAS Number

31362-50-2

Product Name

(2S)-N-[(2S)-1-[[(2S)-1-[[2-[[(2S)-4-amino-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]pentanediamide

IUPAC Name

(2S)-N-[(2S)-1-[[(2S)-1-[[2-[[(2S)-4-amino-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]pentanediamide

Molecular Formula

C₇₁H₁₁₀N₂₄O₁₈S

Molecular Weight

1619.9 g/mol

InChI

InChI=1S/C71H110N24O18S/c1-34(2)24-47(92-62(105)43(14-11-22-79-71(76)77)89-64(107)45(15-18-52(72)96)90-63(106)44-17-20-55(99)85-44)61(104)81-31-56(100)87-51(28-54(74)98)69(112)91-46(16-19-53(73)97)65(108)94-49(26-38-29-80-41-13-10-9-12-40(38)41)66(109)84-37(7)60(103)95-58(36(5)6)70(113)82-32-57(101)86-50(27-39-30-78-33-83-39)68(111)93-48(25-35(3)4)67(110)88-42(59(75)102)21-23-114-8/h9-10,12-13,29-30,33-37,42-51,58,80H,11,14-28,31-32H2,1-8H3,(H2,72,96)(H2,73,97)(H2,74,98)(H2,75,102)(H,78,83)(H,81,104)(H,82,113)(H,84,109)(H,85,99)(H,86,101)(H,87,100)(H,88,110)(H,89,107)(H,90,106)(H,91,112)(H,92,105)(H,93,111)(H,94,108)(H,95,103)(H4,76,77,79)/t37-,42-,43-,44-,45-,46-,47-,48-,49-,50-,51-,58-/m0/s1

InChI Key

QXZBMSIDSOZZHK-DOPDSADYSA-N

SMILES

CC(C)CC(C(=O)NCC(=O)NC(CC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(C)C(=O)NC(C(C)C)C(=O)NCC(=O)NC(CC3=CNC=N3)C(=O)NC(CC(C)C)C(=O)NC(CCSC)C(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)N)NC(=O)C4CCC(=O)N4

Synonyms

Bombesin
Bombesin 14
Bombesin Dihydrochloride
Dihydrochloride, Bombesin

Canonical SMILES

CC(C)CC(C(=O)NCC(=O)NC(CC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(C)C(=O)NC(C(C)C)C(=O)NCC(=O)NC(CC3=CNC=N3)C(=O)NC(CC(C)C)C(=O)NC(CCSC)C(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)N)NC(=O)C4CCC(=O)N4

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](CC1=CNC=N1)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(=O)N)NC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H]4CCC(=O)N4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.